Cas no 375358-56-8 (2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide)

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide structure
375358-56-8 structure
Product Name:2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
CAS No:375358-56-8
MF:C17H14N6O3S
MW:382.396461009979
CID:6387032
PubChem ID:1152960
Update Time:2025-10-23

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
    • HMS612A05
    • Cambridge id 6615866
    • 375358-56-8
    • CCG-4879
    • AKOS024602259
    • F0920-1332
    • Oprea1_227706
    • SR-01000476918
    • Oprea1_534951
    • SR-01000476918-1
    • AB00112280-01
    • ChemDiv1_008805
    • 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
    • 2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-(1,2,4-triazol-4-yl)benzenesulfonamide
    • AKOS005627511
    • Benzenesulfonamide, 5-(3,4-dihydro-4-oxo-1-phthalazinyl)-2-methyl-N-4H-1,2,4-triazol-4-yl-
    • Inchi: 1S/C17H14N6O3S/c1-11-6-7-12(8-15(11)27(25,26)22-23-9-18-19-10-23)16-13-4-2-3-5-14(13)17(24)21-20-16/h2-10,22H,1H3,(H,21,24)
    • InChI Key: ZYNGJNKAQULOMA-UHFFFAOYSA-N
    • SMILES: C1(S(NN2C=NN=C2)(=O)=O)=CC(C2C3=C(C=CC=C3)C(=O)NN=2)=CC=C1C

Computed Properties

  • Exact Mass: 382.08480950g/mol
  • Monoisotopic Mass: 382.08480950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • pka: 0.17±0.40(Predicted)

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide Pricemore >>

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2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide Related Literature

Additional information on 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide

2-Methyl-5-(4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(4H-1,2,4-Triazol-4-Yl)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 375358-56-8, known as 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzene ring substituted with a methyl group and a sulfonamide moiety. The presence of the 4H-1,2,4-triazole group further enhances its functional versatility.

Recent studies have highlighted the importance of benzene sulfonamides in drug discovery and material synthesis. The sulfonamide group in this compound is known to exhibit strong hydrogen bonding capabilities, making it an attractive candidate for applications in pharmaceuticals and agrochemicals. Moreover, the triazole moiety is widely recognized for its ability to act as a linker in click chemistry reactions, facilitating the construction of complex molecular architectures.

The phthalazinone ring in this compound contributes to its aromatic stability and electronic properties. This feature makes it particularly suitable for applications in optoelectronics and organic electronics. Researchers have explored the use of such compounds in the development of advanced materials for light-emitting diodes (LEDs) and photovoltaic devices.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. By leveraging the reactivity of the triazole group, chemists can introduce additional functional groups or modify existing ones to tailor the compound's properties for specific applications. This adaptability has positioned it as a valuable building block in modern synthetic chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the electronic and optical properties of this compound with unprecedented accuracy. These studies have revealed that 2-methylbenzenesulfonamide derivatives exhibit unique absorption and emission characteristics, making them promising candidates for use in sensors and biosensors.

In conclusion, CAS No. 375358-56-8 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and functional groups make it a subject of intense research interest. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both theoretical and applied sciences.

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